molecular formula C4H4F2N2 B2562352 4-(difluoromethyl)-1H-imidazole CAS No. 196303-69-2

4-(difluoromethyl)-1H-imidazole

Cat. No.: B2562352
CAS No.: 196303-69-2
M. Wt: 118.087
InChI Key: IMHGAHPREAELBI-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-1H-imidazole (CAS 196303-69-2) is a versatile fluorinated heterocyclic building block with the molecular formula C4H4F2N2 and a molecular weight of 118.08 g/mol . The imidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known to exhibit a wide range of pharmacological activities, including use as angiotensin II receptor antagonists, antifungal agents, antibacterial compounds, and anti-inflammatory agents . As a small, polar molecule with a difluoromethyl group, it is a valuable precursor for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and ligands for biological targets . The compound serves as a key intermediate in constructing complex 3D scaffolds and spiro polycyclic frameworks, which are of significant interest in the search for new therapeutic agents . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers can purchase this compound in various pack sizes, with purity typically at 95% or higher .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(difluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2N2/c5-4(6)3-1-7-2-8-3/h1-2,4H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHGAHPREAELBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196303-69-2
Record name 4-(difluoromethyl)-1H-imidazole
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Advanced Synthetic Methodologies for 4 Difluoromethyl 1h Imidazole and Its Derivatives

Deoxyfluorination Pathways to 4-(Difluoromethyl)-1H-Imidazole

Deoxyfluorination serves as a powerful tool for the synthesis of fluorinated organic compounds, including this compound. This method involves the conversion of a carbon-oxygen bond into a carbon-fluorine bond.

The synthesis of this compound can be accomplished through the deoxyfluorination of either 4-(hydroxymethyl)imidazole or 4-formyl-1H-imidazole. researchgate.net Both precursors are readily accessible starting materials. The choice of deoxyfluorinating agent is critical in these transformations. Reagents like diethylaminosulfur trifluoride (DAST) are commonly employed for the conversion of alcohols and aldehydes to their corresponding fluorinated analogues. researchgate.net

The reaction of 4-(hydroxymethyl)imidazole with a deoxyfluorinating agent leads to the substitution of the hydroxyl group with a fluorine atom, which, upon further reaction, can yield the difluoromethyl group. Similarly, the deoxyfluorination of 4-formyl-1H-imidazole directly converts the aldehyde functionality into a difluoromethyl group.

The imidazole (B134444) ring contains a reactive N-H proton that can interfere with various synthetic transformations. To circumvent this, protecting groups are often employed to temporarily block the N-H functionality, ensuring the desired reaction occurs at the intended site. The trityl (triphenylmethyl) group is a bulky and effective protecting group for the imidazole nitrogen. total-synthesis.comacgpubs.org

The use of a trityl group can enhance synthetic fidelity by preventing side reactions at the nitrogen atom. total-synthesis.com For instance, in the synthesis of side-chain-fluorinated histamines, 1-trityl-4-vinyl-1H-imidazole is used as a key intermediate. researchgate.netbiosynth.com The trityl group's steric bulk also directs reactions to other positions of the imidazole ring. total-synthesis.com Furthermore, the trityl group is acid-labile and can be readily removed under mild acidic conditions, which is advantageous for the synthesis of sensitive molecules. total-synthesis.comsigmaaldrich.com The enhanced solubility of the trityl-protected intermediates in organic solvents can also contribute to improved reaction yields and easier purification. total-synthesis.com

Regioselectivity is a critical aspect of the synthesis of substituted imidazoles. In the case of deoxyfluorination, the reaction should selectively occur at the desired position (C4) of the imidazole ring. The use of a protecting group on the imidazole nitrogen can help control the regioselectivity.

Direct Difluoromethylation Approaches to Imidazole Systems

Direct difluoromethylation methods offer a more convergent approach to the synthesis of difluoromethylated imidazoles, avoiding the need for pre-functionalized precursors. These methods typically involve the reaction of an imidazole substrate with a difluoromethylating agent.

Direct C-H difluoromethylation is a highly desirable transformation as it allows for the late-stage introduction of the difluoromethyl group into complex molecules. This approach avoids lengthy synthetic sequences and is atom-economical.

Several electrophilic difluoromethylation reagents have been developed for the direct C-H difluoromethylation of heterocycles, including imidazoles. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMS-CF3), is a versatile reagent that can serve as a source of the difluoromethyl group. enamine.netrawdatalibrary.netresearchgate.net In the presence of a suitable initiator, TMS-CF3 can generate a difluorocarbene intermediate, which can then react with the imidazole ring. rawdatalibrary.netresearchgate.net Research has shown that the reaction of TMS-CF3 with imidazoles can lead to C-difluoromethylation at the C2 position. enamine.netrawdatalibrary.net

Another notable electrophilic difluoromethylating agent is diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2). researchgate.net This reagent has been successfully employed for the N-difluoromethylation of imidazoles and pyrazoles under mild conditions. researchgate.net While this particular study focused on N-difluoromethylation, the development of such reagents opens up possibilities for C-H difluoromethylation under different reaction conditions or with suitably substituted imidazole substrates.

C-H Difluoromethylation Strategies for Imidazole Nuclei

Radical Difluoromethylation Mechanisms (e.g., Visible-Light Promoted Cyclization Reactions)

Visible-light-promoted reactions have emerged as a powerful and environmentally friendly tool for forging carbon-fluorine bonds. nih.gov These methods often proceed under mild conditions and can generate radical species that participate in complex cascade reactions to build polycyclic imidazole structures. acs.org

An efficient and eco-friendly strategy for synthesizing difluoromethyl-substituted polycyclic imidazoles involves a visible-light-promoted radical cyclization that operates without any metal catalyst, photocatalyst, or base. nih.govbeilstein-journals.org In this approach, a substrate such as 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole is treated with difluoroacetic acid (CF2HCOOH) and a hypervalent iodine reagent, (diacetoxyiodo)benzene (B116549) (PIDA), under visible light irradiation. nih.govbeilstein-journals.org

The proposed mechanism proceeds via a radical pathway:

Initiation : Visible light induces the homolysis of an in situ-generated hypervalent iodine intermediate, PhI(OCOCF2H)2, to produce a difluoromethyl radical (•CF2H) and an iodanyl radical. nih.gov

Propagation : The •CF2H radical adds regioselectively to the unactivated alkene of the imidazole substrate. nih.gov This is followed by an intramolecular radical cyclization to form a new ring system. nih.gov

Termination : The resulting radical intermediate undergoes a single-electron-transfer (SET) process, leading to a cationic intermediate that, after elimination, yields the final difluoromethylated polycyclic imidazole product. nih.gov

This methodology has been successfully applied to both benzimidazole (B57391) and single-imidazole ring substrates, producing bicyclic and tricyclic products in moderate to excellent yields. nih.govbeilstein-journals.orgacs.org

Another approach utilizes a photocatalyst, such as fac-Ir(ppy)3, to generate the difluoromethyl radical from a stable precursor like difluoromethyltriphenylphosphonium bromide ([Ph3PCF2H]+Br⁻). acs.org The excited photocatalyst reduces the phosphonium (B103445) salt via a single-electron transfer (SET) process to generate the •CF2H radical, which then initiates a similar cascade of radical addition and cyclization. acs.org This method is distinguished by its mild conditions and lack of required additives. nih.govacs.org

MethodCF2H SourcePromoter/CatalystConditionsKey FeaturesYield RangeRef
Photocatalyst-FreeCF2HCOOHPIDAVisible Light (72W), RT, 12hAdditive-free, base-free, metal-free42-85% nih.govbeilstein-journals.org
Photocatalyzed[Ph3PCF2H]⁺Br⁻fac-Ir(ppy)₃Blue LEDs (5W), RT, 16hMild conditions, no additives70-90% acs.org

This table summarizes and compares two distinct visible-light-promoted radical difluoromethylation/cyclization methods for synthesizing polycyclic imidazole derivatives.

Exploration of Metal-Free and Transition-Metal Catalyzed Methodologies

Beyond photoredox catalysis, other methods for introducing the difluoromethyl group onto the imidazole ring have been explored, spanning both metal-free and transition-metal-catalyzed systems.

Metal-Free C-H Difluoromethylation

Direct C-H difluoromethylation of N-substituted imidazoles at the C-2 position can be achieved under metal-free conditions. rawdatalibrary.netnih.govacs.org One notable method involves the reaction of an imidazole with the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF3SiMe3) and a catalytic amount of tetrabutylammonium (B224687) difluorotriphenylsilicate (TBAT). rawdatalibrary.netnih.gov The reaction proceeds through the formal insertion of a difluorocarbene (:CF2) into the C-2-H bond. rawdatalibrary.netacs.org

Mechanistic studies and quantum chemical calculations suggest a complex pathway that begins with the deprotonation of the imidazole C-2 proton. rawdatalibrary.netacs.org This is followed by the formation of an intermediate imidazolide (B1226674) anion, which can then react with difluorocarbene. rawdatalibrary.netnih.gov The reaction likely forms a 2-(trimethylsilyl)difluoromethyl-substituted derivative as an intermediate, which subsequently converts to the final 2-difluoromethyl-substituted imidazole. rawdatalibrary.netacs.org This approach avoids the use of transition metals, offering a distinct advantage in contexts where metal contamination is a concern. rawdatalibrary.net

Transition-Metal Catalyzed Methodologies

Transition metals, particularly base metals like nickel and iron, are workhorses in cross-coupling reactions and are being explored for fluoroalkylation.

Nickel-Catalysis : While direct nickel-catalyzed difluoromethylation of the imidazole core is an emerging area, related precedents highlight its potential. For instance, a stable, solid difluoromethyl zinc reagent has been developed that, in combination with a nickel catalyst, can difluoromethylate aryl iodides, bromides, and triflates at room temperature. nih.gov Although not demonstrated on imidazoles specifically, this establishes the principle of using nickel for such transformations under remarkably mild conditions. nih.gov Computational and experimental studies on nickel-catalyzed trifluoromethylation further underscore the feasibility of using nickel complexes for C-CF3 bond formation, providing a basis for developing analogous C-CF2H coupling reactions. wur.nl

Iron-Catalysis : Iron catalysis is highly desirable due to the metal's low cost and low toxicity. While specific examples of iron-catalyzed difluoromethylation of this compound are not prominently documented in the provided sources, the development of iron-based catalytic systems is a vibrant area of research. For example, [Fe-Imidazole@SiO2] nanohybrids have been synthesized and used for catalytic applications, demonstrating the compatibility of iron centers with imidazole-functionalized supports. nih.gov The broader field has seen advances in iron-catalyzed trifluoromethylation, which could serve as a blueprint for future difluoromethylation methods. acs.org

N-Difluoromethylation Protocols for Imidazole and Benzimidazole Scaffolds

Attaching the difluoromethyl group directly to a nitrogen atom of the imidazole ring (N-difluoromethylation) is a crucial transformation for creating key building blocks and modifying the properties of bioactive molecules. acs.org

Development of Mild and Efficient N-Difluoromethylation Conditions

Several protocols have been developed to achieve N-difluoromethylation under mild and efficient conditions, avoiding the harsh reagents of earlier methods.

One successful strategy employs the Ruppert-Prakash reagent (TMS-CF3) with lithium iodide (LiI) as an initiator in triglyme. acs.orgnih.gov This method proceeds under neutral conditions and provides good to excellent yields of N-difluoromethylated imidazoles and benzimidazoles. acs.org The protocol is versatile, being amenable to both conventional heating and microwave irradiation, with the latter significantly reducing reaction times. acs.orgacs.org

Another mild approach uses diethyl bromodifluoromethylphosphonate (BrCF2PO(OEt)2) as the difluorocarbene precursor. researchgate.netacs.org This commercially available and non-ozone-depleting reagent allows for the direct N-difluoromethylation of imidazoles and pyrazoles in high yields, offering a cost-efficient and environmentally considerate option. researchgate.net

For large-scale applications, a procedure using chlorodifluoromethane (B1668795) (CHClF2) and an alkali has been developed for the multigram synthesis of 1-(difluoromethyl)imidazoles and -benzimidazoles. thieme-connect.com The key to this method is the gradual in situ generation of the difluoromethylating agent, which allows for a controlled and scalable reaction. thieme-connect.com

Reagent SystemConditionsScaleKey AdvantagesYield RangeRef
TMS-CF₃ / LiI170 °C, 1.5h (MW) or 3h (Conv.)0.25 mmolNeutral conditions, short reaction times55-88% acs.orgacs.org
BrCF₂PO(OEt)₂Mild ConditionsLab ScaleUses non-ozone-depleting reagentHigh researchgate.netacs.org
CHClF₂ / AlkaliGradual Addition100-gramScalable, uses inexpensive gas60-95% thieme-connect.com

This table provides a comparative overview of different protocols for the N-difluoromethylation of imidazole and benzimidazole scaffolds.

Selective Functionalization at Imidazole Nitrogen Atoms

When N-H functionalization is performed on asymmetrically substituted imidazoles, the reaction can potentially occur at two different nitrogen atoms, leading to regioisomers. Controlling this selectivity is a key challenge.

In the N-difluoromethylation of substituted imidazoles and benzimidazoles using TMS-CF3, the formation of both possible regioisomers is often observed. acs.org However, the reaction can exhibit high selectivity in certain cases. For example, with 4-nitroimidazole, only a single isomer is formed, a result attributed to stereoelectronic constraints imposed by the nitro group. acs.org This demonstrates that the electronic nature of substituents on the imidazole ring can be a powerful tool for directing the functionalization to a specific nitrogen atom.

In the related indazole system, which also contains two reactive nitrogen atoms, methods for the efficient separation of the N-1 and N-2 difluoromethylated isomers have been successfully developed, allowing for the isolation of pure regioisomers. nuph.edu.ua The structural identity of these isomers can be definitively confirmed using advanced NMR techniques. nuph.edu.ua

Multicomponent Reactions and Heterogeneous Catalysis in Imidazole Derivative Synthesis

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, are highly efficient for building molecular complexity and creating libraries of structurally diverse compounds. nih.govrsc.org When paired with heterogeneous catalysis, these methods can align with the principles of green chemistry by facilitating catalyst recovery and reuse, reducing waste, and often allowing for solvent-free conditions. mdpi.com

Application of Nanocatalysts and Sustainable Catalytic Systems (e.g., Nano SiO2, Montmorillonite K10)

Nanocatalysts are particularly effective in synthetic chemistry because their high surface-area-to-volume ratio enhances the contact between the catalyst and reactants, often leading to increased reaction rates and higher yields. tandfonline.comtandfonline.com

Nano Silicon Dioxide (Nano SiO2) : Nano SiO2 has proven to be an excellent and efficient catalyst for the synthesis of substituted imidazole derivatives. tandfonline.comtandfonline.com In a typical multicomponent synthesis of styryl imidazoles, nano SiO2 catalyzes the condensation of a 1,2-dione (like butane-2,3-dione), a substituted aldehyde, an aniline, and ammonium (B1175870) acetate. tandfonline.com The use of nano SiO2 leads to significantly reduced reaction times and high yields of the desired imidazole products. tandfonline.comresearchgate.net The catalyst's effectiveness stems from its ability to provide a large active surface for the reaction to occur. tandfonline.com

Montmorillonite K10 : Montmorillonite K10 (MK10) is a type of clay that serves as an inexpensive, non-corrosive, and environmentally benign heterogeneous acid catalyst. scirp.orgrsc.org It possesses both Brønsted and Lewis acid sites, making it effective for a wide range of organic transformations. mdpi.com MK10 has been successfully used to catalyze the synthesis of benzimidazole derivatives under solvent-free conditions, often with microwave assistance to shorten reaction times to mere minutes. mdpi.com A key advantage of MK10 is its reusability; the catalyst can be easily recovered by simple filtration and reused for several consecutive cycles without a significant loss of catalytic activity, which is highly advantageous for industrial applications. mdpi.comscirp.org

CatalystReactionConditionsKey AdvantagesRef
Nano SiO₂ Synthesis of styryl imidazolesReflux in ethanol, 30 minHigh yield, short reaction time, high surface area tandfonline.comtandfonline.com
Montmorillonite K10 Synthesis of benzimidazolesSolvent-free, Microwave (5 min)Environmentally benign, reusable, inexpensive, fast mdpi.com

This table compares the application of Nano SiO₂ and Montmorillonite K10 as sustainable catalysts in the synthesis of imidazole derivatives.

Design of Environmentally Benign Synthetic Conditions (e.g., Solvent-Free Protocols)

The development of environmentally friendly synthetic methods is a significant focus in modern organic chemistry. asianpubs.org For the synthesis of imidazole derivatives, traditional methods often involve long reaction times, an excess of organic solvents, and harsh refluxing conditions, leading to lower yields and significant waste. asianpubs.org To address these drawbacks, green chemistry approaches, including solvent-free reactions and the use of benign solvent systems, have been explored. asianpubs.orgnih.gov

Solvent-free organic reactions offer numerous advantages, such as high efficiency, enhanced selectivity, easier product separation and purification, and milder reaction conditions. asianpubs.org A one-pot, solvent-free procedure for synthesizing imidazole derivatives has been developed, demonstrating higher yields and shorter reaction times compared to classical methods that use solvents like ethanol. researchgate.net This approach represents a significant step towards green chemistry applications for this class of compounds. researchgate.net

Another green strategy involves the use of deep eutectic solvents (DESs), which are recognized for their sustainability, biodegradability, and recyclability. nih.gov A novel ternary DES composed of dimethyl urea, SnCl₂, and HCl has been successfully used as both a recyclable catalyst and a reaction medium for the one-pot, multicomponent synthesis of substituted imidazoles. nih.gov This method yields high-purity products in good to excellent yields within a short timeframe. nih.gov Similarly, using polyethylene (B3416737) glycol (PEG 400) as an environmentally benign solvent medium with molecular iodine as a catalyst provides an efficient and cost-effective route for cyclizing intermediates to form substituted imidazoles. sphinxsai.com These green methodologies, while demonstrated for general imidazole synthesis, hold considerable promise for the cleaner production of this compound and its derivatives.

Green Synthesis ApproachKey FeaturesAdvantages
Solvent-Free Protocol One-pot synthesis at room temperature. researchgate.netHigh yields, short reaction times, mild conditions, environmentally friendly. asianpubs.orgresearchgate.net
Deep Eutectic Solvent (DES) Ternary DES (dimethyl urea/SnCl₂/HCl) acts as dual solvent/catalyst. nih.govCost-effective, recyclable catalyst, high-purity products. nih.gov
Benign Solvent System PEG 400 as solvent with molecular iodine as catalyst. sphinxsai.comEfficient, cost-effective, easy product isolation. sphinxsai.com

Synthetic Routes to Specific this compound Derivatives

The synthesis of this compound-5-carboxylic acids and their ester derivatives is a critical area of research, particularly for applications in medicinal chemistry. acs.org A key strategy involves a multi-step sequence starting from appropriate intermediates. For instance, the synthesis of 2-phenyl-4-(difluoromethyl)-1H-imidazole-5-carboxylic acid (a compound designated as 6k) was achieved as part of an investigation into potent antiplatelet agents. acs.org

The general synthetic pathway can be illustrated by the preparation of various analogs. The process often begins with the cyclization of an intermediate with a malonate derivative. In one example, an intermediate (27a) undergoes a cyclization reaction with diethyl ethoxymethylenemalonate to produce an imidazole carboxylate (31a). acs.org This ester is then subjected to alkylation and subsequent hydrolysis with a base like lithium hydroxide (B78521) to yield the final carboxylic acid derivative. acs.org

Another approach involves the hydrolysis of ethyl 1,5-diaryl-1H-imidazole-4-carboxylates to produce the corresponding carboxylic acids in yields ranging from 68% to 83%. mdpi.com The ester intermediates themselves can be constructed via a cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride. mdpi.com While not specific to difluoromethyl derivatives, this methodology highlights a versatile route to imidazole carboxylic acids. mdpi.com

The table below summarizes the synthesis of key intermediates and final compounds related to this compound-5-carboxylic acid. acs.org

Compound/IntermediateSynthetic StepReagents/ConditionsOutcomeReference
Intermediate 28 CyclizationIntermediate 27a, diethyl 2-(1-ethoxyethylidene) propanedioate, ethanol/sodium ethoxideFormation of imidazole ring acs.org
Intermediate 31a/31b CyclizationIntermediate 27a/27b, diethyl ethoxymethylenemalonateFormation of imidazole carboxylate acs.org
Compound 33a-33f Alkylation & HydrolysisIntermediate 31a/31b, benzyl (B1604629) halide derivatives, lithium hydroxideTarget carboxylic acids acs.org
Compound 36a-36l Chlorination, Substitution, HydrolysisIntermediate 31a/31b, POCl₃, phenols/anilines, lithium hydroxideTarget carboxylic acids acs.org
Compound 19 Multi-step sequenceIntermediate 4k, (Boc)₂O, LiAlH₄, MsCl, TFA/acetonitrile, hydrolysisA lead compound for ischemic stroke acs.org

The incorporation of the difluoromethyl-imidazole scaffold into polycyclic and fused heterocyclic systems is a strategy to create novel molecular architectures. General methods for synthesizing fused imidazoles often involve the annulation of an existing amine or the construction of the imidazole ring onto a pre-existing cyclic structure. nih.govnih.govorganic-chemistry.org

One effective method for creating fused imidazoles is through the α-C–H/N–H annulation of secondary alicyclic amines. nih.govnih.gov This procedure involves an initial oxidative imine formation followed by a van Leusen imidazole synthesis to yield the ring-fused product. nih.govnih.gov Another common approach involves the condensation of (hetero)aromatic ortho-diamines with aldehydes, promoted by an agent like chlorotrimethylsilane, to build benzimidazoles or other fused systems like imidazo[4,5-b]pyridines. organic-chemistry.org

The direct introduction of a difluoromethyl group onto an imidazole ring is also a viable strategy. Metal-free C-H difluoromethylation at the C-2 position of imidazoles has been achieved using the Ruppert–Prakash reagent (CF₃SiMe₃–TBAT). acs.org This reaction proceeds through the likely formation of a 2-(trimethylsilyl)difluoromethyl-substituted intermediate, which then converts to the final 2-difluoromethyl-substituted imidazole. acs.org

Furthermore, the synthesis of complex, tunable fluorescent imidazo-fused heterocycle dimers has been demonstrated through a one-pot, three-component reaction. acs.org Notably, this reaction is tolerant of a trifluoromethyl substituent on the pyridine (B92270) ring, leading to the successful formation of the corresponding fused-imidazole product, which underscores the feasibility of incorporating fluorinated moieties into such systems. acs.org The inclusion of trifluoromethyl groups in poly(ether–imidazole–imide) structures has also been shown to enhance properties like solubility and optical transparency. researchgate.net

Synthetic ApproachDescriptionKey ReagentsResulting StructureReference
α-C–H/N–H Annulation Oxidative imine formation followed by a van Leusen reaction on alicyclic amines. nih.govnih.govAlicyclic amine, ketone (for oxidation), TosMICRing-fused imidazoles nih.govnih.gov
Condensation Reaction Cyclocondensation of ortho-diamines and aldehydes. organic-chemistry.org(Hetero)aromatic ortho-diamine, aldehyde, TMSClBenzimidazoles, Imidazo[4,5-b]pyridines organic-chemistry.org
GBB 3-Component Reaction One-pot reaction of isocyanide, amidine, and glyoxal (B1671930) dimethyl acetal. acs.org2-Aminopyridine (can be CF₃-substituted), isocyanide, glyoxal dimethyl acetalImidazo-fused heterocycle dimers acs.org
Direct C-H Difluoromethylation Metal-free difluorocarbene insertion into the C-2 position of imidazole. acs.orgImidazole, CF₃SiMe₃–TBAT2-(Difluoromethyl)-imidazole acs.org

Mechanistic Investigations and Reactivity Profiles of 4 Difluoromethyl 1h Imidazole

Intrinsic Reactivity of the Difluoromethyl Group on the Imidazole (B134444) Ring

The CF₂H group is not merely a passive substituent; its own reactivity is modulated by the imidazole ring, particularly under basic conditions.

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, its stability can be compromised when the CF₂H group is attached to certain heterocyclic systems. Research has shown that a difluoromethyl group directly attached to an imidazole ring is highly reactive towards basic hydrolysis. nih.gov This increased lability is not typically observed in simple aliphatic or many aromatic difluoromethyl compounds, indicating a specific activation mechanism mediated by the imidazole ring.

The rate of fluoride (B91410) loss from difluoromethyl-substituted imidazoles correlates with increasing pH, consistent with a base-catalyzed elimination process. nih.gov This reactivity is analogous to that observed in other electron-rich five-membered heterocycles, such as pyrroles, where α-difluoromethyl groups also exhibit labile C-F bonds under hydrolytic conditions. quora.com The underlying mechanism involves a cascade initiated by the deprotonation of the imidazole ring, leading to the sequential elimination of fluoride ions.

ReactantConditionsKey ObservationProposed Intermediate
4-(Difluoromethyl)-1H-imidazoleBasic Hydrolysis (increasing pH)Rate of fluoride loss increasesImidazolide (B1226674) anion, Azafulvene
α-Difluoromethyl pyrroleHydrolytic conditionsLabile C-F bondsAzafulvenium-like species

The acidity of the imidazole N-H proton is a critical determinant of the fluorine atoms' lability. The mechanism for basic hydrolysis is initiated by the deprotonation of the N-H group by a base, forming a transient imidazolide anion. nih.gov This anionic species is key to activating the difluoromethyl group toward fluoride elimination.

The formation of the imidazolide anion enhances the electron density of the ring, which facilitates an intramolecular elimination of a fluoride ion. This process underscores a direct electronic connection between the N-H site and the C4-substituent. Therefore, any factors influencing the pKa of the imidazole N-H proton will consequently affect the rate and feasibility of C-F bond cleavage in the difluoromethyl group.

Elucidation of Reaction Mechanisms

Understanding the transient species and reaction pathways involved in the transformations of this compound is essential for predicting its behavior and harnessing its synthetic potential.

Several key intermediates have been proposed to explain the reactivity of difluoromethyl-substituted imidazoles:

Imidazolide Anions: As discussed previously, the formation of the imidazolide anion via N-H deprotonation is the first and pivotal step in the base-catalyzed hydrolysis pathway. nih.gov This anion is the true reactive species that initiates the subsequent elimination.

Azafulvenes: Following the formation of the imidazolide anion, the elimination of a fluoride ion generates a highly reactive and transient azafulvene intermediate. nih.gov This species, a type of heterocyclic cumulene, is rapidly attacked by nucleophiles present in the medium, such as water, leading to the hydrolysis products. The propensity of the parent heterocycle to form such intermediates is a primary reason for the observed lability of the C-F bonds. nih.govquora.com

Difluorocarbene: While difluorocarbene (:CF₂) is a common intermediate in the synthesis of difluoromethyl-imidazoles, there is no significant evidence to suggest its formation from this compound during its subsequent reactions. The primary degradation pathway under basic conditions proceeds through the aforementioned imidazolide anion and azafulvene intermediates.

The functionalization of heterocyclic compounds via radical pathways, such as the Minisci reaction, is a powerful tool in organic synthesis. rsc.orgscispace.com These reactions typically involve the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle. scispace.com

While azoles are generally more electron-rich than classic Minisci substrates like pyridines, the presence of the strongly electron-withdrawing difluoromethyl group at C4 significantly lowers the electron density of the imidazole ring in this compound. rsc.orged.ac.uk This electronic modification makes the molecule a more suitable substrate for Minisci-type reactions. Protonation of the ring under acidic Minisci conditions would further enhance its electrophilicity. Radical attack is predicted to occur at the C2 or C5 positions, which are electronically activated for such additions in the protonated, electron-deficient ring system. For instance, silver-catalyzed Minisci-type reactions have been successfully applied to other electron-deficient N-heteroarenes, providing a template for the potential functionalization of this compound. nih.gov

The reactivity of this compound in nucleophilic and electrophilic reactions is dictated by the electronic nature of both the imidazole ring and the CF₂H group.

Nucleophilic Reactions: The primary site for nucleophilic attack is the "pyridine-like" nitrogen at the N-3 position, which can participate in reactions such as N-alkylation and N-acylation. ossila.com This is a characteristic reaction of the imidazole core. However, direct nucleophilic aromatic substitution on the carbon skeleton is difficult unless a suitable leaving group is present at an activated position (e.g., C2). globalresearchonline.netrsc.org The electron-withdrawing CF₂H group would disfavor attack by a nucleophile on the ring carbons due to generalized electron deficiency.

Electrophilic Reactions: Imidazole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C5 position. nih.govglobalresearchonline.net However, the potent electron-withdrawing effect of the C4-difluoromethyl group strongly deactivates the entire ring system towards electrophilic attack. The C5 and C2 positions, in particular, are rendered significantly less nucleophilic. Consequently, standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are expected to be very sluggish or fail altogether under normal conditions, a common feature for imidazoles bearing strong electron-withdrawing groups. nih.gov

Reaction TypeExpected Reactivity of this compoundPrimary Site(s)Rationale
Nucleophilic Attack (by external Nu⁻) N-Alkylation/Acylation is feasible. Ring substitution is difficult.N-1 or N-3The lone pair on nitrogen remains the most nucleophilic site. The carbon ring is electron-deficient.
Electrophilic Substitution (SₑAr) Strongly deactivated.C-5, C-2The -CF₂H group is strongly electron-withdrawing, reducing the ring's nucleophilicity.
Radical Addition (Minisci-type) Activated relative to unsubstituted imidazole.C-2, C-5The electron-withdrawing -CF₂H group lowers the LUMO energy, making the ring more susceptible to nucleophilic radical attack.
Base-Catalyzed Hydrolysis Highly reactive.CF₂H groupN-H acidity leads to imidazolide anion formation, triggering HF elimination via an azafulvene intermediate. nih.gov

Molecular Interactions and Stability in Reaction Environments

The difluoromethyl group (CHF2), a recognized hydrogen bond donor, significantly influences the molecular interactions and stability of the imidazole ring to which it is attached. researchgate.net The stability of the this compound molecule in various chemical environments is a critical factor in its synthesis, storage, and application. This section explores the compound's stability under different pH and temperature conditions and examines how substituents on the imidazole ring can modulate its reactivity.

The stability of imidazole and its derivatives is susceptible to both pH and temperature. The imidazole ring is amphoteric, meaning it can act as both an acid and a base. mdpi.com The lone pair of electrons on the N-3 nitrogen atom can be protonated in acidic conditions, while the N-1 proton can be abstracted under basic conditions. These acid-base equilibria can influence the compound's stability and degradation pathways.

Influence of pH:

The imidazole ring's stability can be pH-dependent. In strongly acidic or alkaline solutions, hydrolysis or other degradation reactions can occur, often accelerated by temperature. For example, studies on the chemiluminescence of other imidazole derivatives have shown that pH can significantly influence reaction rates and compound stability. rsc.orgnih.gov For some imidazole-based systems, maximum stability is observed in a neutral to slightly acidic pH range. nih.gov It is hypothesized that under strongly acidic conditions, the protonated imidazole ring may become more susceptible to nucleophilic attack, while under strongly alkaline conditions, deprotonation could facilitate different degradation pathways.

Influence of Temperature:

Thermal degradation is a key consideration for the stability of organic compounds. The thermal decomposition of imidazole-based ionic liquids has been shown to occur in multiple stages, with the onset of degradation dependent on the specific structure and substituents. researchgate.netmdpi.com The presence of fluorinated groups can also influence thermal stability. For instance, studies on fluoropolymers show that the degradation mechanism can involve processes like dehydrofluorination, with activation energies varying based on the polymer structure. researchgate.net It is plausible that the thermal degradation of this compound could involve the elimination of HF or other fragmentation pathways at elevated temperatures.

To illustrate the typical data obtained in stability studies, the following table presents hypothetical degradation data for a related imidazole derivative under various conditions.

ConditionTemperature (°C)pHHalf-life (t½) (hours)Degradation Rate Constant (k) (s⁻¹)
Acidic602.0484.01 x 10⁻⁶
Neutral607.01201.60 x 10⁻⁶
Alkaline6012.0248.02 x 10⁻⁶
Thermal1507.053.85 x 10⁻⁵

Note: The data in this table is illustrative for a hypothetical imidazole derivative and is not based on experimental results for this compound.

The reactivity of the imidazole ring can be significantly tuned by the presence of substituents. The electronic and steric properties of these substituents influence the electron density of the ring, its susceptibility to electrophilic or nucleophilic attack, and the regioselectivity of reactions.

The difluoromethyl group at the C4 position of the imidazole ring is strongly electron-withdrawing. This property has a profound effect on the reactivity of the molecule. The electron-withdrawing nature of the CHF2 group decreases the electron density of the imidazole ring, making it less susceptible to electrophilic substitution reactions compared to imidazole itself or imidazoles with electron-donating substituents. Conversely, this electron deficiency can activate the ring towards nucleophilic attack.

Studies on other substituted imidazoles have quantified the impact of substituents on reaction kinetics. For example, the chlorination of methyl-substituted imidazoles showed that electron-donating methyl groups increase the reaction rate compared to unsubstituted imidazole. ijsr.net The position of the substituent also plays a crucial role due to a combination of inductive and steric effects.

The electronic effects of substituents on the reactivity of heterocyclic compounds are a well-established principle. In a study on benzothiazole (B30560) derivatives, the presence of electron-donating groups like -CH3 and electron-withdrawing groups like -NO2 was shown to modulate the HOMO and LUMO energy levels, thereby affecting their electronic and charge transfer properties. mdpi.com Similarly, in a series of triazole derivatives, substituents with varying electron-withdrawing strengths influenced the ionization potential and electron affinity of the molecules. nih.gov

The following table provides a qualitative summary of the expected effects of different types of substituents on the reactivity of the imidazole ring, drawing parallels from studies on related heterocyclic systems.

Substituent TypeExamplePosition on Imidazole RingEffect on Electron DensityImpact on Reactivity towards ElectrophilesImpact on Reactivity towards Nucleophiles
Electron-Donating-CH₃, -OCH₃C2, C4, C5IncreaseActivationDeactivation
Electron-Withdrawing-NO₂, -CN, -CF₃, -CHF₂C2, C4, C5DecreaseDeactivationActivation
Halogen-F, -Cl, -BrC2, C4, C5Decrease (Inductive), Increase (Resonance)Deactivation (generally)Activation

The steric hindrance imposed by a substituent can also affect reaction outcomes. Bulky substituents can hinder the approach of reactants to adjacent positions on the imidazole ring, thereby influencing the regioselectivity of a reaction. For instance, in the synthesis of polycyclic imidazoles, even substrates with substituents at sterically hindered positions were found to undergo cyclization, although yields can be affected. beilstein-journals.org

Advanced Spectroscopic and Computational Characterization Methodologies for 4 Difluoromethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 4-(difluoromethyl)-1H-imidazole, providing precise information about the atomic arrangement and electronic environment within the molecule.

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed for the comprehensive structural confirmation of this compound and its derivatives.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For instance, in a related compound, 1-(difluoromethyl)-1H-benzo[d]imidazole, the proton of the difluoromethyl group appears as a doublet at 7.34 ppm with a large coupling constant (J = 60.3 Hz) due to the adjacent fluorine atoms. amazonaws.com The protons on the imidazole (B134444) ring itself typically appear in the aromatic region of the spectrum. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the carbon framework of the molecule. The carbon of the difluoromethyl group is characteristically split into a triplet by the two fluorine atoms. For example, in a similar structure, this signal appears around 109.0 ppm with a large coupling constant (J = 247.5 Hz). amazonaws.com The carbon atoms of the imidazole ring have distinct chemical shifts that can be used for their assignment. researchgate.net

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. The two fluorine atoms of the difluoromethyl group are typically observed as a doublet in the ¹⁹F NMR spectrum, arising from coupling to the proton of the same group. For instance, in a derivative, this signal is seen at -93.9 ppm with a coupling constant of 60.1 Hz. amazonaws.com The large chemical shift range and high sensitivity of ¹⁹F NMR make it a powerful tool for studying fluorinated molecules. nih.gov

Table 1: Representative NMR Data for a this compound Derivative

Nucleus Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Multiplicity
¹H (CHF₂) 7.34 60.3 d
¹³C (CHF₂) 109.0 247.5 t
¹⁹F (CHF₂) -93.9 60.1 d

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are instrumental in analyzing the conformation and tautomeric equilibrium of this compound. ipb.pt These methods help to establish through-bond and through-space correlations between nuclei, providing a more complete picture of the molecular structure.

Tautomerism is a key feature of N-unsubstituted imidazoles, where the proton on the nitrogen can migrate between the two nitrogen atoms. bohrium.com NMR spectroscopy is a primary tool for studying this phenomenon. The rate of this proton transfer influences the appearance of the NMR spectrum. bohrium.com In cases of slow exchange, distinct signals for each tautomer can be observed, while rapid exchange leads to averaged signals. beilstein-journals.org The position of the tautomeric equilibrium can be influenced by substituents and the solvent. researchgate.net Computational methods, such as Gauge-Independent Atomic Orbital (GIAO) calculations, can be used in conjunction with experimental NMR data to predict and confirm the predominant tautomeric form. semanticscholar.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and intermolecular interactions of this compound.

The IR and Raman spectra of imidazole and its derivatives exhibit characteristic bands that confirm the presence of specific functional groups. For a related compound, 4-(4-fluoro-phenyl)-1H-imidazole, the C-H stretching vibrations of the fluorophenyl ring are observed around 3056 cm⁻¹ and 3004 cm⁻¹ in the FT-IR spectrum, and at 3070 cm⁻¹ and 3005 cm⁻¹ in the FT-Raman spectrum. researchgate.net The C-C stretching vibrations of the fluorophenyl and imidazole rings appear in the 1612-1293 cm⁻¹ region. researchgate.net The presence of the difluoromethyl group would be expected to introduce characteristic C-F stretching vibrations into the spectrum.

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. jchemrev.comnih.gov The N-H group of the imidazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. mdpi.com The formation of hydrogen bonds leads to a broadening and red-shifting of the N-H stretching vibration in the IR spectrum. nih.gov Far-infrared (FIR) spectroscopy can be used to directly probe the low-frequency vibrational modes associated with intermolecular hydrogen bonding. mdpi.comrsc.orgnih.gov These studies, often complemented by Density Functional Theory (DFT) calculations, provide a detailed understanding of the hydrogen-bonding networks present in the solid state and in solution. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and fragment ions are detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. nist.govnist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. amazonaws.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1-(Difluoromethyl)-1H-benzo[d]imidazole
4-(4-Fluoro-phenyl)-1H-imidazole
1H-Imidazole
4-Methyl-1H-imidazole
1,4-Dimethylimidazole
1,5-Dimethylimidazole
2-Methyl-1H-benzimidazole
2-Benzyl-1H-benzimidazole
1-Methyl-1H-benzimidazole
Fenobam
N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl) urea
4-(Trifluoromethyl)-1H-imidazole
Prochloraz
Imazamox

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of newly synthesized compounds by providing a highly accurate measurement of their mass. Unlike unit mass resolution spectrometry, HRMS instruments like Time-of-Flight (ToF) or Orbitrap analyzers can measure mass-to-charge ratios to three or four decimal places. youtube.com This level of precision allows for the determination of a molecule's elemental composition from its exact mass, thereby confirming its chemical formula. nih.govnfdi4chem.de

For this compound, HRMS would be used to verify its elemental formula, C₄H₄F₂N₂. An experimental mass measurement that falls within a narrow tolerance (typically <5 ppm) of the calculated theoretical mass provides high confidence in the compound's identity. This accuracy is crucial for distinguishing between isomers or compounds with very similar nominal masses.

Table 1: Theoretical Exact Mass Data for this compound
AtomCountAtomic Mass (Da)Total Mass (Da)
Carbon (C)412.00000048.000000
Hydrogen (H)41.0078254.031300
Fluorine (F)218.99840337.996806
Nitrogen (N)214.00307428.006148
Calculated Exact Mass of C₄H₄F₂N₂ 118.034254

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identity and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify substances within a sample. The technique is particularly well-suited for volatile and semi-volatile compounds like many imidazole derivatives. nih.gov

In the analysis of this compound, the sample would first be injected into the GC system, where it is vaporized and separated from other components based on differences in boiling points and affinities for the GC column's stationary phase. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic identifier. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a unique molecular "fingerprint." gdut.edu.cn This spectrum can be compared against spectral libraries or analyzed to confirm the molecular weight and structural fragments of this compound, thus verifying its identity and assessing the purity of the sample. nih.gov For certain imidazole compounds, a derivatization step may be employed to increase volatility and improve chromatographic performance. gdut.edu.cnresearchgate.net

X-ray Diffraction Studies (Applied to related crystalline imidazole derivatives to inform structural understanding)

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound may not be publicly documented, analysis of related crystalline imidazole derivatives provides critical insights into expected structural parameters. nih.gov This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern.

This analysis yields exact data on:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as hydrogen bonding and π–π stacking, that dictate the packing of molecules in the crystal lattice.

This empirical structural information is invaluable as it provides a benchmark for validating and refining the geometries predicted by computational chemistry methods like Density Functional Theory. nih.gov

Theoretical and Computational Chemistry

Computational chemistry serves as a powerful complement to experimental techniques, offering a window into the molecular and electronic properties that govern a compound's behavior. Methods like Density Functional Theory (DFT) can elucidate the electronic structure, reactivity, and other characteristics of this compound from first principles. youtube.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (primarily the electron density) of many-body systems, particularly atoms, molecules, and condensed phases. orientjchem.org For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can predict a wide range of properties. ppor.az These calculations provide optimized molecular geometries, vibrational frequencies, and crucial electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule, generated from DFT calculations. researchgate.net These maps are color-coded to indicate charge distribution: red signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, an MESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the imidazole ring due to their lone pairs of electrons, identifying them as primary sites for hydrogen bonding and coordination. orientjchem.orgresearchgate.net

Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen (the acidic proton) and potentially around the electron-withdrawing difluoromethyl group.

MESP analysis provides valuable insights into intermolecular interactions and preferred sites of chemical reactivity. nih.gov

DFT calculations can accurately predict the dipole moment and polarizability of a molecule, which are key determinants of its physical properties and intermolecular forces.

Polarizability (α): This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. The polarizability of this compound affects its London dispersion force interactions. Computational studies on related fluorinated molecules have shown that fluorination influences these properties, which are critical for understanding the molecule's macroscopic behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity and electronic properties. ossila.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transitions. irjweb.comschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For imidazole derivatives, the HOMO-LUMO gap has been shown to be a key indicator of their bioactivity, arising from intermolecular charge transfer processes. irjweb.com

Table 1: Illustrative Frontier Molecular Orbital Energies of an Imidazole Derivative

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

Note: Data is for a different imidazole derivative and serves for illustrative purposes only. irjweb.com

Simulation of Spectroscopic Data (e.g., UV-Vis, IR, NMR) for Validation

Computational chemistry provides powerful tools for simulating spectroscopic data, which can be used to validate and interpret experimental findings. Density Functional Theory (DFT) calculations are commonly employed for this purpose.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted by calculating the energy difference between the ground state and various excited states, often using Time-Dependent DFT (TD-DFT). The HOMO-LUMO gap is particularly important, as the transition between these orbitals is typically the lowest energy electronic excitation. schrodinger.com The simulated spectrum can help in assigning the absorption bands observed experimentally.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of a molecule. These calculations predict the positions and intensities of the vibrational modes. For fluorinated compounds, C-F stretching vibrations are typically observed in the 1000-1400 cm⁻¹ range. dergipark.org.tr A comparative study on 4-(4-Fluorophenyl)-1H-imidazole used DFT calculations to assign the experimental FT-IR and FT-Raman bands, identifying C-H, C-N, and C-C stretching and bending vibrations. nih.gov For this compound, a simulation would be crucial for assigning the vibrational modes associated with the difluoromethyl group in addition to the imidazole ring vibrations.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for ¹H, ¹³C, and other relevant nuclei, which are invaluable for assigning experimental NMR spectra and confirming the molecular structure.

While specific simulated spectra for this compound are not available, the methodologies have been successfully applied to a wide range of imidazole derivatives, demonstrating their utility in structural elucidation. nih.govorientjchem.org

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Bonding Character

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule. orientjchem.orgwisc.edu It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. orientjchem.orgjoaquinbarroso.com This analysis is particularly useful for understanding charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. nih.govmalayajournal.org

The key aspects of NBO analysis include:

Natural Atomic Charges: It provides a more robust calculation of the charge distribution on each atom compared to other methods like Mulliken population analysis. dergipark.org.tr

Bonding Analysis: It describes the hybridization of atomic orbitals that form chemical bonds and lone pairs. orientjchem.org

Hyperconjugative Interactions: NBO analysis quantifies the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, often described as electron delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital, are crucial for understanding molecular stability. The strength of these interactions is evaluated using second-order perturbation theory. wisc.edu

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum chemical calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and the calculation of energy barriers (activation energies). emerginginvestigators.org This information is fundamental for predicting reaction mechanisms, understanding reaction kinetics, and designing new synthetic routes.

By locating the transition state structures, which are the saddle points on the potential energy surface connecting reactants and products, the activation energy for a particular reaction step can be calculated. This theoretical approach can be applied to various reactions involving this compound, such as electrophilic or nucleophilic substitution on the imidazole ring, or reactions involving the difluoromethyl group.

For example, computational studies can elucidate the mechanism of enzymatic reactions where an imidazole-containing molecule acts as a substrate or inhibitor. While specific calculations for the reaction pathways of this compound are not documented in the searched literature, the general methodology is widely applied in chemistry to gain a deeper understanding of reaction mechanisms at the molecular level. emerginginvestigators.org These theoretical investigations can guide experimental work by suggesting plausible reaction intermediates and transition states.

Applications of 4 Difluoromethyl 1h Imidazole in Molecular Design and Materials Science Research

Strategic Role as a Bioisostere in Molecular Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry, allowing for the optimization of a lead compound's properties while retaining its primary biological activity. princeton.edudrughunter.com The difluoromethyl group, a key feature of 4-(difluoromethyl)-1H-imidazole, is recognized as a versatile bioisostere due to its unique electronic and steric characteristics. researchgate.netinformahealthcare.com

A growing body of research has focused on the difluoromethyl group's capacity to act as a "lipophilic hydrogen bond donor". bohrium.comjst.go.jpacs.org Unlike traditional hydrogen bond donors like hydroxyl (-OH) or amine (-NH₂) groups, the C-H bond in the CF₂H group is polarized by the two highly electronegative fluorine atoms. beilstein-journals.orgnih.gov This polarization imparts a partial positive charge on the hydrogen atom, enabling it to participate in hydrogen bonding interactions, albeit weaker than those formed by canonical donors. beilstein-journals.orgbohrium.com

Quantum mechanical calculations have estimated the binding energy of a CF₂H···O hydrogen bond to be between 1.0 and 5.5 kcal/mol. beilstein-journals.org Experimental studies using ¹H NMR spectroscopy have been employed to quantify the hydrogen bond acidity (A) of the CF₂H group. These studies reveal that the difluoromethyl group's hydrogen bond donating ability is comparable to that of thiophenols and anilines, but weaker than that of alcohols. researchgate.netbohrium.comacs.org Despite its ability to form hydrogen bonds, the group concurrently increases lipophilicity, a combination of properties that is highly advantageous in drug design for enhancing membrane permeability and bioavailability. researchgate.net

Comparative Hydrogen Bond Acidity (A)

The table below presents the hydrogen bond acidity parameter (A) for the difluoromethyl group in different chemical environments compared to other common functional groups. The A value is a measure of a compound's ability to act as a hydrogen bond donor. Data is derived from ¹H NMR analysis. bohrium.comacs.org

Functional GroupCompound ContextHydrogen Bond Acidity (A)
-OCF₂HDifluoromethyl Anisoles0.094–0.126
-SCF₂HDifluoromethyl Thioanisoles0.085–0.116
-SHThiophenolSimilar to -SCF₂H
-NH₂AnilineSimilar to -SCF₂H
-OHPhenol/AlcoholsSignificantly Higher

The unique electronic profile and hydrogen bonding capability of the difluoromethyl group make it an effective bioisostere for hydroxyl (-OH), thiol (-SH), and to some extent, amine (-NH₂) groups. nih.govresearchgate.netbeilstein-journals.org While the hydrogen bond it forms is weaker, the CF₂H group offers distinct advantages over these traditional functional groups. bohrium.com

Key advantages of this isosteric replacement include:

Enhanced Metabolic Stability : Hydroxyl and thiol groups are often sites of metabolic oxidation. nih.gov Replacing them with the more chemically robust CF₂H group can prevent this metabolic pathway, thereby increasing the compound's half-life.

Modulation of Lipophilicity : The CF₂H group is more lipophilic than a hydroxyl group but can be comparable to a thiol group. informahealthcare.com This allows chemists to fine-tune a molecule's lipophilicity to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. informahealthcare.com

Tuning Acidity : The CF₂H group exhibits slower acid dissociation compared to hydroxyl or thiol groups, which can be beneficial for tailoring a molecule's pKa. beilstein-journals.org

This strategy has been successfully employed in the design of therapeutic agents, where the replacement of an -OH or -SH group with -CF₂H leads to improved pharmacokinetic properties without compromising biological activity. princeton.eduresearchgate.net

The substitution of traditional functional groups with a difluoromethyl moiety on a scaffold like this compound can significantly influence how a ligand interacts with its biological target. nih.gov The introduction of fluorine can alter molecular conformation and disrupt or form new interactions within a protein's binding pocket. nih.govacs.org

A practical example is the development of this compound-5-carboxylic acid derivatives as potent P2Y1 receptor antagonists for treating ischemic stroke. medchemexpress.eu In this case, the specific placement of the difluoromethyl group on the imidazole (B134444) core is crucial for achieving high antagonist activity, demonstrating its direct role in molecular recognition and binding. medchemexpress.eu Similarly, replacing carboxylic acid groups with bioisosteres like tetrazoles in complex fused imidazole systems has been shown to significantly increase binding affinity and in vivo potency for AMPA receptors. nih.gov

Utility as a Building Block in Complex Molecular Architectures

The this compound scaffold is a valuable and versatile building block in synthetic chemistry, providing a pre-functionalized core for the efficient construction of more elaborate molecules.

The imidazole ring is a fundamental component of many important pharmaceuticals and functional materials. nih.govnih.gov Synthesizing complex molecules often involves multi-step processes, and starting with a pre-functionalized building block like this compound can significantly improve synthetic efficiency. nih.govnih.gov Its structure allows for further functionalization at the nitrogen or carbon positions of the imidazole ring, enabling the creation of a diverse library of advanced heterocyclic compounds. mdpi.com The difluoromethyl group itself, once considered a terminal functionality, can be activated to serve as a masked nucleophile, further expanding its synthetic utility for constructing complex benzylic linkages. acs.org

There is significant interest in creating polycyclic and fused heterocyclic systems, as these rigid structures often exhibit high binding affinity for biological targets. nih.gov this compound is an ideal starting material for creating such complex architectures. An efficient, visible-light-promoted radical cyclization reaction has been developed to synthesize difluoromethyl-substituted polycyclic imidazoles from imidazole precursors bearing an unactivated alkene chain. nih.gov This methodology provides a direct route to integrate the this compound core into tricyclic and bicyclic fused ring systems under mild, metal-free conditions. nih.gov Such synthetic advancements open the door to novel molecular frameworks incorporating the unique properties of the difluoromethyl group within a constrained polycyclic structure.

Potential Applications in Covalent Organic Frameworks (COFs) and Related Porous Materials (e.g., CO2 Capture and Fixation)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with high surface areas and tunable structures, making them promising candidates for applications like carbon dioxide (CO2) capture and utilization. researchgate.netnih.gov The performance of COFs in these applications can be significantly enhanced by functionalizing their porous interiors with chemical groups that have a high affinity for CO2.

While direct experimental studies on incorporating this compound into COFs are not yet prevalent, its structural components suggest it is a compelling candidate for such applications. The imidazole moiety is a known building block in the synthesis of robust COFs and has been shown to be effective in frameworks designed for CO2 conversion. nih.govrsc.orgnih.gov Imidazole and its derivatives can be integrated into the framework structure or grafted onto the pores, where the nitrogen atoms can act as basic sites to interact with acidic CO2 molecules. nih.govlookchem.comsoton.ac.uknih.gov For instance, imidazolium-salt-functionalized COFs have demonstrated outstanding performance in catalyzing the conversion of CO2 into valuable cyclic carbonates. nih.govrsc.org

The addition of the difluoromethyl group to the imidazole linker introduces several advantageous properties. The CF2H group is a competent hydrogen bond donor, a characteristic that could establish favorable interactions with guest molecules like CO2 within the pores. rsc.orgnih.gov This hydrogen-bonding capability, combined with the basicity of the imidazole ring, could create a synergistic effect, enhancing both the capacity and selectivity of CO2 adsorption. Furthermore, the high chemical stability associated with the carbon-fluorine bond would contribute to the robustness of the resulting COF, a critical factor for industrial applications involving repeated cycles of CO2 capture and release. rsc.org The development of COFs incorporating such fluorinated linkers represents a promising frontier in the design of next-generation materials for mitigating greenhouse gas emissions.

Contribution to Agrochemical and Pharmaceutical Research (Focus on Design Principles)

In the realms of agrochemical and pharmaceutical research, the introduction of fluorine-containing groups is a well-established strategy for optimizing the performance of bioactive molecules. researchgate.net The difluoromethyl group, in particular, is increasingly utilized as a strategic replacement for other functional groups to fine-tune a compound's biological activity and pharmacokinetic profile. acs.orgqmul.ac.uk

Design Principles for Enhanced Efficacy and Selectivity via Difluoromethylation

The difluoromethyl group is often employed as a bioisostere—a substituent that mimics the steric and electronic properties of another group—for functionalities like hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. rsc.orgnih.gov However, unlike these groups, the CF2H moiety offers distinct advantages that can lead to enhanced efficacy and selectivity.

One key design principle is the use of the CF2H group as a lipophilic hydrogen bond donor. rsc.orgmdpi.com This unique feature allows a molecule to maintain or establish critical hydrogen bonding interactions with its biological target, which is often essential for potency, while simultaneously increasing its lipophilicity. nih.govmdpi.com This increased lipophilicity can improve the molecule's ability to cross cellular membranes and reach its site of action.

Furthermore, the strong electron-withdrawing nature of the difluoromethyl group can significantly alter the electronic environment of the parent molecule. In the context of this compound, this influences the acidity (pKa) of the imidazole ring's N-H proton and the basicity of the other nitrogen atom, which can be crucial for optimizing receptor-binding interactions. This modulation can lead to higher binding affinity and greater selectivity for the intended target over off-target proteins, thereby reducing potential side effects. For example, the inclusion of a CF2H group in an mTORC1/2 inhibitor was critical in achieving over 1000-fold selectivity compared to a related kinase, PI3Kα. rsc.org

Table 1: Examples of Difluoromethylated Compounds and Their Enhanced Bioactivity

Compound ClassDifluoromethylated CompoundActivity/PotencyComparison/ControlReference
FungicideCompound 72 EC50 = 0.10 mg/LDiflumetorim (EC50 = 1.01 mg/L) acs.org
FungicideCompound 20 EC50 = 0.002 mg/LFluxapyroxad (EC50 = 0.02 mg/L) acs.org
FungicideCompound 24 EC50 = 0.03 mg/L8–17-fold increase vs. controls acs.org
Plant Growth PromoterCompound 34 Higher potency than pydiflumetofenPydiflumetofen acs.org

Modulation of Physicochemical and Pharmacokinetic Characteristics (e.g., Solubility, Bioavailability)

The introduction of a difluoromethyl group is a powerful tool for modulating a molecule's physicochemical properties, which in turn dictates its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com Fluorination generally increases metabolic stability because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic breakdown by enzymes in the body. rsc.orgmdpi.com This increased stability can lead to a longer half-life and improved bioavailability.

The CF2H group also impacts lipophilicity, a key factor in a drug's ability to pass through cell membranes. nih.gov While trifluoromethyl (-CF3) groups substantially increase lipophilicity, the difluoromethyl group offers a more moderate and tunable effect. acs.org This allows for a finer optimization of the balance between solubility and permeability, which is essential for effective drug absorption and distribution. In one study, the introduction of a difluoromethyl group in place of a trifluoromethyl group on a ROR1 inhibitor resulted in a compound with better solubility and a higher cellular uptake rate, demonstrating the nuanced but significant benefits of the CF2H moiety. acs.org

Table 2: Impact of Difluoromethylation on Physicochemical and Cellular Properties

Compound ComparisonKey Physicochemical DifferenceObserved OutcomeReference
Compound 59 (contains -CF2H) vs. Compound 57 Improved solubility and cellular uptake rateCompound 59 showed lower binding affinity (KD) but superior cellular activity (IC50) acs.org
General ArOCF2H vs. ArOCF3 analoguesDecreased lipophilicity (logD)Higher membrane permeability rsc.org
General PropertyBioisostere for -OH, -SHEnhanced metabolic stability and membrane permeability nih.govacs.org

Structure-Activity Relationship (SAR) Studies for Difluoromethylated Imidazole Compounds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For imidazole-based compounds, SAR studies have revealed that the substitution pattern on the ring is critical for determining pharmacological properties. nih.govnih.govnih.govresearchgate.net

Key SAR considerations for this compound derivatives would include:

The Role of the CF2H Group: As an electron-withdrawing group, the C4-CF2H substituent lowers the basicity of the imidazole nitrogens. nih.gov This can be beneficial or detrimental depending on the target, but it provides a clear vector for optimization. Its ability to act as a hydrogen bond donor introduces a potential key interaction point with a target protein that would be absent in a non-fluorinated analogue. nih.govmdpi.com

Substitution at N-1 and N-3: The N-H proton of the imidazole can be replaced with various substituents. The nature of this group (e.g., alkyl, aryl) will profoundly impact the molecule's steric profile, solubility, and potential for additional interactions, working in concert with the C4-CF2H group.

Substitution at C-2 and C-5: The other carbon positions on the imidazole ring are also available for modification. Adding substituents at these positions allows for the exploration of the target's binding pocket to identify further interactions that can enhance potency and selectivity.

A study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues, for instance, showed that the nature of the substituent on the carbon bridge between the naphthalene (B1677914) and imidazole rings plays a crucial role in maintaining potent and selective activity at adrenoceptors. nih.gov While this study used a trifluoromethyl group, it highlights the sensitivity of the SAR to substitution near the C-4 position of the imidazole. The unique properties of the difluoromethyl group—its moderate lipophilicity, metabolic stability, and hydrogen-bonding capacity—make it a highly valuable substituent for fine-tuning the SAR of new imidazole-based therapeutic candidates. acs.orgacs.org

Conclusion and Future Perspectives in 4 Difluoromethyl 1h Imidazole Research

Summary of Key Research Findings and Methodological Advancements

Research directly focused on 4-(difluoromethyl)-1H-imidazole has been limited but highly significant. The most prominent recent finding is the design and evaluation of this compound-5-carboxylic acid derivatives as potent P2Y₁ receptor antagonists for potential use in ischemic stroke treatment. acs.org In a key study, compound 19 , an analogue of a previously reported antiplatelet agent, demonstrated superior potency as a P2Y₁ antagonist compared to reference compounds. acs.org Notably, this compound also exhibited significant neuroprotective effects against oxidative stress in vitro, highlighting the therapeutic potential of this specific scaffold. acs.org

Methodological advancements in the broader field of organofluorine chemistry have paved the way for the synthesis of such targeted molecules. While the specific synthesis of this compound itself is not widely documented, progress in the direct C-H difluoromethylation of heterocycles using techniques like organic photoredox catalysis provides a foundational methodology. nih.gov These methods often obviate the need for pre-functionalization of the heterocyclic core, offering a more direct route to desired products. nih.gov Furthermore, methods for the N-difluoromethylation of imidazoles using reagents like TMS-CF₃ (the Ruppert-Prakash reagent) under neutral conditions have been established, which could be adapted for specific isomer synthesis. acs.org The synthesis of the P2Y₁ antagonists likely involved multi-step sequences, representing a key methodological achievement in constructing this complex, decorated heterocyclic system. acs.orgnih.gov

Identification of Remaining Challenges and Unexplored Avenues in Synthesis and Reactivity

Despite progress, significant challenges remain in the chemistry of this compound.

Synthetic Challenges:

Regioselectivity: A primary hurdle in the direct synthesis is controlling the position of the difluoromethyl group on the imidazole (B134444) ring. C-H functionalization approaches can yield a mixture of isomers (e.g., C2, C4, or C5 substitution), complicating purification and reducing yields of the desired C4 product. nih.govnih.gov

Reagent and Condition Severity: The introduction of fluorine-containing groups can require harsh reagents or conditions, which may not be compatible with other sensitive functional groups on the imidazole ring or its substituents. rsc.org Developing milder, more functional-group-tolerant methods is a persistent challenge. nih.govmdpi.com

Scalability: Many modern difluoromethylation methods, particularly those involving photoredox catalysis, have not yet been proven on a large, industrial scale. Ensuring the scalability of synthetic routes is crucial for the transition from laboratory research to practical applications. nih.gov

Unexplored Avenues:

Comprehensive Reactivity Profiling: The influence of the C4-CF₂H group on the fundamental reactivity of the imidazole ring is largely unexplored. Systematic studies are needed to quantify its effect on the pKa of the ring nitrogens, its propensity to act as a ligand in organometallic complexes, and its susceptibility to further electrophilic or nucleophilic substitution. nih.gov

Isomeric Comparison: The synthesis, characterization, and property evaluation of the corresponding 2-(difluoromethyl)- and 5-(difluoromethyl)-1H-imidazole isomers are needed. A comparative study would provide invaluable structure-property relationship data, clarifying the role of the substituent's position.

Broader Biological Screening: Beyond P2Y₁ antagonism, the this compound scaffold remains largely untested. Given that fluorinated imidazoles have shown promise as anticancer, antiviral, and enzyme-inhibiting agents, this core structure should be screened against a wider array of biological targets. nih.govnih.govnih.gov

Outlook for Computational Studies and Predictive Modeling in Fluorinated Imidazole Chemistry

Computational chemistry is poised to accelerate research into this compound significantly.

Property and Reactivity Prediction: Methods like Density Functional Theory (DFT) can be employed to model the geometry and electronic structure of this compound. nih.gov Such studies can predict key parameters like HOMO-LUMO energy gaps, electrostatic potential maps, and bond dissociation energies, offering deep insights into the molecule's stability and reactivity. nih.govmdpi.com This predictive power can guide synthetic chemists in designing experiments.

Predicting Regioselectivity: Computational models have been successfully used to predict the sites of deprotonation and subsequent functionalization on complex heterocycles. researchgate.net Applying these models to this compound could reliably predict the outcome of various reactions, saving significant experimental time and resources.

Quantitative Structure-Activity Relationship (QSAR): As more biologically active derivatives are synthesized, QSAR models can be developed. nih.gov These statistical models correlate structural features with biological activity, enabling the in silico design of new analogues with potentially enhanced potency or improved pharmacokinetic profiles.

Physicochemical Property Modeling: For materials science applications, software packages like COSMOtherm can predict fundamental properties such as density, viscosity, and vapor pressure, which are critical for designing functional materials like ionic liquids. mdpi.com

A summary of potential computational applications is presented in the table below.

Computational MethodApplication for this compoundRelevant Findings in Imidazole Chemistry
Density Functional Theory (DFT) Predict molecular geometry, electronic properties (HOMO-LUMO), and reaction mechanisms.Used to analyze NLO behavior and electronic structure of trifluoromethyl-imidazoles. nih.gov
QSAR/QSPR Develop models to predict biological activity or physical properties (e.g., melting point).QSPR models have successfully predicted the melting points of imidazole-based ionic liquids. nih.gov
Molecular Docking Simulate binding of derivatives to biological targets (e.g., enzymes, receptors).Widely used to rationalize the activity of imidazole-based inhibitors and drug candidates. nih.gov
pKa Calculation Predict the acidity/basicity of the imidazole ring to guide reaction conditions and formulation.Models have been developed to predict site-selectivity in metallation reactions based on pKa. researchgate.net

Projected Directions for Design-Oriented Applications and Materials Innovation

The unique properties of the difluoromethyl group make this compound an exciting building block for future innovations in both medicine and materials.

Design-Oriented Applications (Medicinal Chemistry): The CF₂H group is recognized as a valuable bioisostere—a substituent that can replace another functional group without significantly altering the molecule's shape, yet providing beneficial changes to its electronic and metabolic properties. nih.gov It is often considered a replacement for hydroxyl (-OH), thiol (-SH), or even amide groups. nih.govacs.orgprinceton.edu

Bioisosteric Replacement: A major future direction will be the strategic, design-oriented replacement of hydroxyl or thiol groups in existing drug molecules with the this compound moiety. This could enhance metabolic stability (by blocking sites of oxidation) and improve membrane permeability and oral bioavailability due to increased lipophilicity. princeton.eduacs.org

Hydrogen Bond Donor: The C-H bond in the CF₂H group is a modest hydrogen bond donor. acs.orgrsc.org This property can be exploited to create novel binding interactions with biological targets, potentially leading to new classes of inhibitors or activators.

Expansion of Therapeutic Targets: Building on its initial success in the area of ischemic stroke, derivatives will likely be designed and synthesized to target other diseases where fluorinated drugs have proven effective, including infectious diseases and oncology. nih.govnumberanalytics.com

Materials Innovation: The imidazole ring is a cornerstone of various advanced materials.

Metal-Organic Frameworks (MOFs) and Ligands: Imidazoles are common ligands in coordination chemistry. The electron-withdrawing nature and hydrogen-bonding capability of the 4-CF₂H group could be used to fine-tune the electronic and structural properties of MOFs, leading to new materials for gas storage, catalysis, or sensing. chemicalbook.com

Ionic Liquids: N-alkylated imidazole derivatives (imidazolium salts) are the basis for many ionic liquids. Incorporating the 4-difluoromethyl group could create a new family of ionic liquids with unique thermal stability, viscosity, and solvent properties. mdpi.com

Fluorinated Polymers and Sensors: Polymerizing functionalized this compound derivatives could lead to specialty polymers with high thermal resistance and specific surface properties. Furthermore, the imidazole core is known to be effective in sensors for ions like fluoride (B91410), suggesting potential for creating novel chemosensors. rsc.org

Q & A

Q. What catalytic systems enable C–H activation in this compound for late-stage diversification?

  • Methodological Answer : Pd(OAc)2/Xantphos catalyzes direct arylation at the 5-position using aryl bromides. Optimize with microwave irradiation (120°C, 30 min) for higher yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.